molecular formula C15H16ClFN2O3 B4054553 Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4054553
M. Wt: 326.75 g/mol
InChI Key: JPMAGXZQIGBIOA-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16ClFN2O3 and its molecular weight is 326.75 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 326.0833482 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

The synthesis of chromone-pyrimidine coupled derivatives, including similar pyrimidine compounds, has been reported for their significant antimicrobial and antibacterial properties. These compounds have shown good oral drug-like properties and were found to be non-cytotoxic in nature, suggesting potential for development as oral drug candidates. The most potent antibacterial compounds among the synthesized derivatives showed comparable activity to standard drugs, indicating their efficacy in treating microbial infections (Tiwari et al., 2018).

Antifungal Activity

Similarly, certain derivatives exhibited potent antifungal activity, comparable to the standard drug miconazole. These findings underscore the compound's potential in developing new antifungal therapies, addressing the growing concern of fungal resistance to existing medications (Tiwari et al., 2018).

Larvicidal Activity

Studies on tetrahydropyrimidine scaffolds, including those similar to the queried compound, demonstrated promising larvicidal activity against Anopheles arabiensis. This highlights the potential application of such compounds in controlling mosquito populations and, by extension, the spread of mosquito-borne diseases (Bairagi et al., 2018).

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic properties. The structural modification of these compounds has led to derivatives with improved biological activities, indicating their potential in developing new treatments for inflammation and pain management (Muralidharan et al., 2019).

Properties

IUPAC Name

methyl 6-(2-chloro-6-fluorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O3/c1-4-19-8(2)11(14(20)22-3)13(18-15(19)21)12-9(16)6-5-7-10(12)17/h5-7,13H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMAGXZQIGBIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=C(C=CC=C2Cl)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Methyl 4-(2-chloro-6-fluorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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